1-(Chloromethoxy)-3-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6ClIO |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C7H6ClIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 |
InChI Key |
RRUOLPZMWCQDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloromethoxy 3 Iodobenzene and Its Precursors
Strategies for the Formation of the Chloromethoxy Moiety
The formation of the chloromethoxy group on the phenolic oxygen of 3-iodophenol (B1680319) is a direct approach to synthesizing 1-(chloromethoxy)-3-iodobenzene. This transformation can be achieved through classical methods or more modern, safer alternatives.
Formaldehyde-Mediated Chloromethylation of Aromatic Substrates
The traditional method for creating chloromethyl ethers involves the reaction of an alcohol or phenol (B47542) with formaldehyde (B43269) and hydrogen chloride. acs.org This reaction, a type of chloromethylation, can be applied to 3-iodophenol to yield the target compound. The process typically utilizes formaldehyde in combination with a strong acid and a chloride source.
However, a significant drawback of this classic procedure is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. acs.orgorgsyn.org Modifications to this method have been developed to improve safety and efficiency. For instance, the use of paraformaldehyde in conjunction with chlorosulfonic acid can also effect chloromethylation. Another approach involves using cyclic formals like trioxane (B8601419) with thionyl chloride.
Table 1: Reagents for Formaldehyde-Mediated Chloromethylation
| Reagent Combination | Substrate Example | Notes |
|---|---|---|
| Formaldehyde, Hydrogen Chloride | Phenols, Alcohols | Classic method; risk of bis(chloromethyl) ether byproduct. acs.org |
| Paraformaldehyde, Chlorosulfuric Acid | Alkylated Benzenes | Alternative for generating the chloromethylating agent. |
| Trioxane, Thionyl Chloride | Polystyrene | Method developed for functionalizing polymers. |
Alternative Routes via Functional Group Interconversion and Halogenation
To circumvent the hazards associated with the classic formaldehyde-HCl method, alternative routes for synthesizing chloromethyl ethers have been developed. A prominent and widely adopted method involves the reaction of an acetal, such as dimethoxymethane, with an acid halide, typically acetyl chloride. This reaction is efficiently catalyzed by a Lewis acid, with zinc(II) salts being particularly effective. organic-chemistry.orgnih.gov
This process generates chloromethyl methyl ether (MOM-Cl) in situ. chempanda.com The resulting solution can then be used directly to protect alcohols or phenols without isolating the potentially hazardous chloromethyl ether. orgsyn.orgorganic-chemistry.org This "telescoped" procedure enhances safety and is scalable from laboratory to industrial production. organic-chemistry.orgnih.gov For the synthesis of this compound, 3-iodophenol would be treated with the in situ-generated MOM-Cl.
The reaction is generally rapid, often complete within a few hours with only a catalytic amount of the zinc salt. nih.gov The choice of an acyl chloride with a high boiling point can help minimize impurities like residual dimethoxymethane. chempanda.com
Table 2: Zinc-Catalyzed Synthesis of Chloromethyl Ethers
| Acetal | Acid Halide | Catalyst (mol%) | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Dimethoxymethane | Acetyl Chloride | ZnBr₂ (0.01) | 1-4 h | Near-quantitative | orgsyn.orgorganic-chemistry.org |
| Dimethoxymethane | Acetyl Chloride | ZnCl₂ (0.01) | 1-4 h | Near-quantitative | nih.gov |
Approaches for the Introduction and Positional Control of the Iodo Substituent
The introduction of the iodine atom at the meta-position of the benzene (B151609) ring is a critical step that defines the final structure. This can be accomplished either by direct iodination of a pre-formed aryl ether or, more effectively, by building the molecule from a pre-iodinated precursor.
Direct Electrophilic Iodination of Aryl Ethers
Direct electrophilic iodination of an unsubstituted aryl chloromethyl ether (chloromethoxybenzene) is not a viable strategy for synthesizing the 3-iodo isomer. The chloromethoxy group (-OCH₂Cl), like other alkoxy groups, is an activating ortho-, para-director in electrophilic aromatic substitution reactions. sciencemadness.org Therefore, attempts to iodinate chloromethoxybenzene would yield a mixture of 2-iodo- and 4-iodo-1-(chloromethoxy)benzene, with the meta-substituted product not being formed in any significant amount.
Various reagents are used for the iodination of activated aromatic rings like phenols and anisoles, including N-iodosuccinimide (NIS) with an acid catalyst, or iodine in the presence of an oxidizing agent. nih.govlibretexts.org These methods consistently demonstrate high regioselectivity for the ortho and para positions. sciencemadness.orgnih.gov
Transformation of Other Halogenated Precursors to Iodoarenes
A more practical approach for introducing the iodo group involves starting with a different halogen at the desired position and converting it to iodine. This is known as a halogen exchange or Finkelstein reaction. While the classic Finkelstein reaction is typically used for alkyl halides, analogous methods have been developed for aryl halides. nih.govfrontiersin.org
The conversion of an aryl bromide or chloride to an aryl iodide can be effectively catalyzed by copper(I) salts. organic-chemistry.orgacs.org This "aromatic Finkelstein reaction" is a mild and general method that tolerates a wide variety of functional groups. organic-chemistry.orgorganic-chemistry.org The reaction typically involves heating the aryl bromide (e.g., 1-bromo-3-(chloromethoxy)benzene) with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst and a diamine ligand in a solvent like dioxane. organic-chemistry.orgacs.org This method allows for the transformation of more readily available aryl bromides into the more reactive aryl iodides, which are valuable intermediates in cross-coupling reactions. nih.govacs.org
Table 3: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)
| Substrate | Halogen Source | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | NaI | 5 mol% CuI, 10 mol% diamine ligand | Dioxane, 110 °C | Aryl Iodide | organic-chemistry.orgacs.org |
| Aryl Chloride | NaI | CuI, diamine ligand | Higher temperatures may be required | Aryl Iodide | ucl.ac.uk |
Regioselective Synthesis of 3-Iodophenol Derivatives
Given the challenges of direct meta-iodination, the most reliable strategy for synthesizing this compound is to begin with a precursor where the iodine is already correctly positioned, namely 3-iodophenol. Several methods exist for the regioselective synthesis of this key intermediate.
One of the most common and effective methods is the diazotization of 3-aminophenol, followed by a Sandmeyer-type reaction with potassium iodide. wikipedia.org Another route involves the oxidative decarboxylation of 3-iodobenzoic acid. wikipedia.org It is also possible to synthesize 3-iodophenol by melting phenol-3-sulfonic acid with potassium carbonate. wikipedia.org Direct iodination of phenol itself is not selective for the meta position, typically yielding p-iodophenol as the major product along with some ortho-isomer. orgsyn.org
Table 4: Synthetic Routes to 3-Iodophenol
| Starting Material | Key Reagents | Reaction Type | Reference |
|---|
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of aryl ethers, such as this compound from 3-iodophenol, is often achieved via methods like the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent. The optimization of such a reaction is a multifactorial process aimed at maximizing product yield and minimizing impurities.
Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. The selection of the base is critical for the efficient formation of the 3-iodophenoxide anion without causing decomposition of the reactants or product. The solvent must be capable of dissolving the reactants while facilitating the nucleophilic substitution, with polar aprotic solvents often being preferred. Temperature and reaction time are interdependent variables that must be fine-tuned to ensure the reaction proceeds to completion without the formation of degradation by-products.
For analogous etherification reactions, systematic studies have demonstrated that varying these conditions can have a significant impact on the outcome. For instance, in related Ullmann-type couplings for aryl ether synthesis, the choice of ligand and catalyst system is paramount. organic-chemistry.org Similarly, for Williamson ether synthesis, factors including the type of halogenated hydrocarbon, the catalyst, and the solvent all influence the reaction's efficiency. francis-press.com
An illustrative optimization study for a hypothetical synthesis of this compound from 3-iodophenol and a chloromethylating agent is presented below. The data is based on typical results observed in analogous Williamson ether synthesis reactions.
Table 1: Illustrative Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 | 12 | 55 |
| 2 | NaH | THF | 66 | 6 | 85 |
| 3 | Cs₂CO₃ | DMF | 25 | 8 | 92 |
| 4 | NaOH (aq) | Toluene (PTC) | 80 | 5 | 78 |
Considerations for Sustainable and Scalable Synthetic Pathways
Modern chemical synthesis places a strong emphasis on the development of processes that are not only efficient but also environmentally benign and suitable for large-scale production. ejcmpr.com This involves evaluating the entire synthetic route through the lens of green chemistry principles. uniroma1.it
Atom Economy and E-Factor Analysis in Synthetic Design
A key metric for the sustainability of a chemical reaction is Atom Economy , a concept that measures the efficiency with which reactant atoms are incorporated into the final desired product. jocpr.com A higher atom economy signifies a more efficient process with less waste generation. chembam.com The calculation is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For a hypothetical synthesis of this compound from 3-iodophenol and chloromethyl methyl ether (CMME), the atom economy can be calculated.
Reactants:
3-Iodophenol (C₆H₅IO): MW = 220.01 g/mol
Chloromethyl methyl ether (C₂H₅ClO): MW = 80.51 g/mol
Product:
this compound (C₇H₆ClIO): MW = 268.48 g/mol
By-product:
Methanol (B129727) (CH₄O): MW = 32.04 g/mol
In this hypothetical reaction, if methanol is the only by-product from the reaction of the phenoxide with CMME, all atoms are transferred to products. However, the synthesis often requires a base to generate the phenoxide, which is not incorporated into the product and contributes to waste. If sodium hydroxide (B78521) (NaOH, MW = 40.00 g/mol ) is used, the calculation changes.
Table 2: Hypothetical Atom Economy Calculation
| Reactants | Total Reactant MW (g/mol) | Product MW (g/mol) | Atom Economy (%) |
|---|---|---|---|
| 3-Iodophenol + CMME + NaOH | 220.01 + 80.51 + 40.00 = 340.52 | 268.48 | 78.8% |
Another critical metric is the E-Factor (Environmental Factor), which provides a more holistic view by quantifying the total mass of waste generated per unit of product. wiley-vch.de
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Unlike atom economy, the E-factor accounts for all waste streams, including solvent losses, by-products, and unreacted starting materials. A lower E-factor indicates a greener process. For many pharmaceutical processes, E-factors can be significantly high, often exceeding 25, due to multi-step syntheses and extensive purification procedures. chembam.comwiley-vch.de Reducing the E-factor is a primary goal in sustainable chemical manufacturing.
Green Solvents and Catalytic Approaches in Synthesis
The choice of solvents and the use of catalytic methods are central to developing sustainable synthetic pathways. uniroma1.it Traditional organic solvents are often volatile, toxic, and contribute significantly to the process mass intensity (PMI) of a reaction. Green chemistry encourages the use of safer, more environmentally friendly solvents like water, supercritical fluids, or bio-derived solvents, or minimizing solvent use altogether. ejcmpr.comwhiterose.ac.uk
For a reaction like the Williamson ether synthesis, phase-transfer catalysis (PTC) offers a green alternative. PTC can facilitate the reaction between a water-soluble nucleophile (like a phenoxide formed with aqueous NaOH) and an organic-soluble electrophile in a biphasic system, thereby reducing the need for anhydrous polar aprotic solvents. francis-press.com
Furthermore, the development of reusable solid catalysts, such as supported heteropolyacids or functionalized resins, can simplify product purification and minimize waste. researchgate.net These catalysts can be filtered off at the end of a reaction and reused, which is both economically and environmentally advantageous. For instance, studies on other etherification reactions have shown the efficacy of reusable solid acid catalysts. researchgate.net
Table 3: Comparison of Traditional vs. Green Solvents
| Solvent | Classification | Key Hazards | Environmental Impact |
|---|---|---|---|
| DMF (Dimethylformamide) | Traditional (Polar Aprotic) | Reproductive toxicity, hepatotoxic | High boiling point, difficult to recycle |
| Toluene | Traditional (Nonpolar) | Flammable, neurotoxic | Volatile Organic Compound (VOC) |
| Water | Green | None | Benign, but can be energy-intensive to remove |
| 2-Methyl-THF | Green (Bio-derived) | Flammable, peroxide-forming | Lower environmental impact than THF |
By integrating these principles of reaction optimization, atom economy analysis, and green chemistry, a more sustainable and scalable synthesis for this compound could be developed.
Reactivity Profiles and Mechanistic Investigations of 1 Chloromethoxy 3 Iodobenzene
Reactivity at the Chloromethoxy Group
The chloromethoxy group (–OCH₂Cl) is an α-chloro ether, a class of compounds known for high reactivity. The presence of the oxygen atom significantly influences the chemical behavior of the adjacent chloromethyl group, primarily through resonance stabilization of cationic intermediates. This inherent reactivity allows for a diverse range of chemical transformations.
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
The carbon atom of the chloromethoxy group is highly electrophilic and susceptible to attack by various nucleophiles. These substitution reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, or a mixture of both, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comyoutube.comnih.gov The ability of the adjacent oxygen to stabilize a developing positive charge via resonance favors an Sₙ1 pathway through a stabilized oxocarbenium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com However, strong nucleophiles can also engage in a direct, concerted Sₙ2 displacement. masterorganicchemistry.comyoutube.com
1-(Chloromethoxy)-3-iodobenzene is an effective reagent for the introduction of the (3-iodophenoxy)methyl group. In reactions with alcohols and phenols, it readily forms new ether linkages. This transformation typically proceeds by treating the alcohol or phenol (B47542) with this compound, often in the presence of a non-nucleophilic base to neutralize the HCl generated. The Williamson ether synthesis provides a useful analogy, where an alkoxide, formed by deprotonating an alcohol, acts as the nucleophile. youtube.comyoutube.com
The reaction's utility extends to the synthesis of more complex molecular architectures, including heterocyclic systems. Intramolecular nucleophilic attack, for instance, by a suitably positioned hydroxyl or amine group on a molecule, can lead to the formation of cyclic ethers or amines, respectively.
Table 1: Representative Nucleophilic Substitution Reactions for Ether Formation
| Nucleophile (Alcohol) | Base | Solvent | Product | Typical Conditions |
| Ethanol | Pyridine | Dichloromethane | 1-((Ethoxymethoxy)methyl)-3-iodobenzene | 0 °C to room temp |
| Phenol | K₂CO₃ | Acetonitrile | 1-Iodo-3-(phenoxymethoxy)benzene | Room temp to 50 °C |
| Benzyl (B1604629) alcohol | NaH | Tetrahydrofuran (THF) | 1-(((Benzyloxy)methoxy)methyl)-3-iodobenzene | 0 °C to room temp |
The chloromethoxy group is a precursor for the formation of acetals. nih.gov When this compound reacts with an alcohol, it forms a methoxymethyl (MOM) ether, which is technically an acetal. This reaction makes the compound a useful reagent for introducing the (3-iodophenoxy)methyl protecting group for alcohols. The protection of an alcohol (R-OH) can be represented by the following general reaction:
R-OH + this compound → R-O-CH₂-O-(m-iodophenyl) + HCl
This process is valuable in multi-step synthesis where a sensitive hydroxyl group needs to be temporarily masked. organic-chemistry.org The formation of acetals from aldehydes and ketones often requires acidic conditions or specific catalysts to proceed efficiently. nih.govorganic-chemistry.org
Carbon-based nucleophiles, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and enolates, can react with this compound to form new carbon-carbon bonds. This allows for the extension of carbon chains and the construction of more complex molecular frameworks.
For example, a Grignard reagent can displace the chloride to yield a new ether:
R-MgBr + this compound → R-CH₂-O-(m-iodophenyl) + MgBrCl
These reactions must be conducted under anhydrous conditions due to the high reactivity of organometallic reagents with any protic sources.
Electrophilic Alkylation Capabilities in Friedel-Crafts Type Reactions
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the chloromethoxy group of this compound can act as an electrophile in Friedel-Crafts alkylation reactions. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly reactive oxocarbenium ion. chemguide.co.ukchemguide.co.uk This electrophile can then attack another aromatic ring, such as benzene (B151609) or toluene, to form a diarylmethane derivative. libretexts.org
The general mechanism involves:
Formation of the electrophile: (m-IC₆H₄)OCH₂Cl + AlCl₃ → (m-IC₆H₄)OCH₂⁺ + AlCl₄⁻
Electrophilic attack on the aromatic ring. chemguide.co.uk
Re-aromatization of the ring to yield the final product. chemguide.co.uk
A significant challenge in Friedel-Crafts alkylations is the potential for polyalkylation, as the newly introduced alkyl group can activate the aromatic ring towards further substitution. chemguide.co.ukmiracosta.edu
Generation and Reactivity of Oxocarbenium Ion Intermediates
The key to the high reactivity of the chloromethoxy group is the stability of the oxocarbenium ion, [(m-IC₆H₄)O=CH₂]⁺, that forms upon departure of the chloride ion. masterorganicchemistry.com This cation is significantly stabilized by resonance, where the oxygen atom donates a lone pair of electrons to the adjacent carbocationic center, delocalizing the positive charge.
This resonance stabilization greatly facilitates reactions that proceed via an Sₙ1 mechanism. masterorganicchemistry.comyoutube.com The oxocarbenium ion is a potent electrophile that readily reacts with a wide range of weak and strong nucleophiles, including water, alcohols, and even π-systems like alkenes and aromatic rings, as seen in the Friedel-Crafts reactions. The formation of this intermediate is the rate-determining step in Sₙ1 reactions involving this compound. masterorganicchemistry.commasterorganicchemistry.com
Radical Reactions Involving the Chloromethoxy Group as a Precursor
The chloromethoxy group, -OCH₂Cl, can potentially participate in radical reactions. In general, radical reactions are initiated by homolytic bond cleavage, often induced by light or heat, to form highly reactive species with an unpaired electron. masterorganicchemistry.comlibretexts.org These radicals can then propagate through a chain reaction mechanism. youtube.comfiu.edu For a molecule like this compound, the C-Cl bond within the chloromethoxy group could undergo homolysis to generate a (3-iodophenoxy)methyl radical.
This primary radical can then engage in various subsequent reactions. nih.gov The specific pathways and products would depend on the reaction conditions and the presence of other reagents. While the general principles of radical chemistry are well-established, specific studies detailing the radical reactions initiated at the chloromethoxy group of this compound are not extensively documented in the reviewed literature. masterorganicchemistry.comyoutube.com
Reactivity at the Iodoarene Moiety
The carbon-iodine bond in this compound is a versatile site for a variety of chemical transformations, particularly those involving organometallic intermediates.
The iodoarene functionality is an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are widely employed for coupling reactions involving aryl halides. youtube.com The high reactivity of the C-I bond makes this compound a suitable candidate for these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed reaction of this compound with an organoboron compound. While specific examples with this exact substrate are not detailed, the general applicability of Suzuki-Miyaura coupling to functionalized iodoarenes is well-established. thieme-connect.com
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com The reaction of this compound with an alkyne would yield a 1-(chloromethoxy)-3-(alkynyl)benzene derivative. The Sonogashira reaction is generally high-yielding for iodoarenes. elsevierpure.com
Heck Coupling: This reaction couples the aryl iodide with an alkene. The reaction of this compound in a Heck reaction would lead to the formation of a substituted styrene (B11656) derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would form a C-N bond by coupling this compound with an amine.
The general conditions for these palladium-catalyzed reactions are summarized in the table below.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Aryl-Aryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |
| Heck | Alkene | Pd catalyst, Base | Aryl-Alkene |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | Aryl-Amine |
Copper-catalyzed reactions provide an alternative to palladium for cross-coupling.
Ullmann Condensation: This classic reaction typically involves the copper-promoted coupling of two aryl halides to form a biaryl. A variation could involve the coupling of this compound with another aryl halide or with nucleophiles like phenols or amines.
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, often between an arylboronic acid and an amine or alcohol. While typically used for C-N and C-O bond formation, its application with aryl iodides is also known. rsc.orgnih.gov
A general copper-catalyzed system has been developed for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions. nih.gov
Nickel catalysts are known to mediate a variety of cross-coupling reactions. youtube.com They can be used to activate aryl halides for subsequent transformations. nih.gov Nickel-catalyzed reactions can be used to form arylzinc reagents, which are valuable intermediates in organic synthesis. acs.org The reaction of this compound with a zinc source in the presence of a nickel catalyst would likely generate the corresponding (3-(chloromethoxy)phenyl)zinc iodide. This organozinc reagent could then be used in subsequent Negishi-type cross-coupling reactions.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is a powerful method for generating nucleophilic carbon species. ethz.ch
The reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would be expected to undergo rapid iodine-lithium exchange to form 1-(chloromethoxy)-3-lithiobenzene. wikipedia.orgstackexchange.com The rate of exchange generally follows the trend I > Br > Cl, making the iodo-substituent the exclusive site of reaction. wikipedia.org The presence of the ether-like chloromethoxy group may even accelerate the exchange through chelation. wikipedia.org
The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce diverse functional groups at the 3-position of the benzene ring.
Table of Possible Quenching Reactions:
| Electrophile | Product Functional Group |
| H₂O | -H (Protonation) |
| D₂O | -D (Deuteration) |
| CO₂ | -COOH (Carboxylation) |
| Aldehydes/Ketones | -C(OH)R₂ (Hydroxyalkylation) |
| Alkyl halides | -R (Alkylation) |
| Disulfides | -SR (Thiolation) |
This halogen-metal exchange followed by electrophilic quench provides a versatile two-step strategy for the functionalization of the this compound scaffold. frontiersin.orgnih.gov
Reductive Dehalogenation Pathways and Conditions
The presence of two different carbon-halogen bonds in this compound—an aryl C-I bond and an alkyl C-Cl bond within the chloromethoxy group—presents opportunities for selective or exhaustive reductive dehalogenation. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
The aryl carbon-iodine bond is significantly weaker than the aryl carbon-chlorine or carbon-bromine bond, making it the primary site for reduction. This selective C-I bond cleavage can be achieved under various conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
The chloromethoxy group (-OCH₂Cl) is essentially a masked formaldehyde (B43269) equivalent or a precursor to a methoxymethyl (MOM) ether. This group is known to be labile and can be cleaved under reductive conditions, often proceeding through different mechanisms than aryl dehalogenation. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), may lead to the reduction of both the iodo group and the chloromethoxy functionality.
The chemoselectivity of the reduction allows for the stepwise functionalization of the molecule. For instance, selective reduction of the iodo group would yield 1-(chloromethoxy)benzene, while conditions that cleave the chloromethoxy group would lead to 3-iodophenol (B1680319).
Table 1: Predicted Outcomes of Reductive Dehalogenation of this compound
| Reducing Agent/Conditions | Target Functional Group | Expected Major Product |
| H₂, Pd/C (mild conditions) | Aryl C-I bond | 1-(Chloromethoxy)benzene |
| Zn, AcOH | Aryl C-I bond | 1-(Chloromethoxy)benzene |
| LiAlH₄ (strong conditions) | Both C-I and -OCH₂Cl | Phenol |
| NaBH₄ | Typically unreactive | No reaction |
| H₂, Raney Nickel | Both C-I and C-Cl | Phenol or Methoxybenzene |
Hypervalent Iodine Chemistry and Its Derivatives
The iodo-substituent on the aromatic ring serves as a handle for the generation of hypervalent iodine species. These compounds, where the iodine atom formally exceeds the octet of electrons in its valence shell, are prized in modern organic synthesis as versatile and environmentally benign oxidizing agents and group transfer reagents. nih.govorganic-chemistry.org
This compound can be oxidized to form stable λ³-iodanes (iodine(III) compounds). The synthesis of these hypervalent iodine reagents typically involves the oxidation of the iodoarene with a suitable oxidizing agent in the presence of ligands that will coordinate to the iodine center.
Common methods include:
Oxidative Chlorination: Reaction with chlorine gas (Cl₂) or reagents like trichloroisocyanuric acid can produce the corresponding (dichloroiodo)arene, [3-(chloromethoxy)phenyl]iodine(III) dichloride. researchgate.net
Diacetoxylation: Oxidation using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), in acetic acid yields the (diacetoxyiodo)arene derivative, [3-(chloromethoxy)phenyl]iodine(III) diacetate. organic-chemistry.org
Using other oxidants: Reagents like sodium perborate (B1237305) or Oxone in the presence of appropriate acids (e.g., trifluoroacetic acid) can also be employed to generate hypervalent iodine species. organic-chemistry.org
These reactions furnish iodine(III) reagents that can be isolated or generated in situ for subsequent transformations. The chloromethoxy group is generally stable under these oxidative conditions.
Table 2: Formation of Hypervalent Iodine(III) Reagents
| Iodoarene | Oxidizing Agent/Ligand Source | Hypervalent Iodine(III) Product |
| This compound | Cl₂ | [3-(Chloromethoxy)phenyl]iodine(III) dichloride |
| This compound | m-CPBA, CH₃COOH | [3-(Chloromethoxy)phenyl]iodine(III) diacetate (PIDA analogue) |
| This compound | Oxone, CF₃COOH | [3-(Chloromethoxy)phenyl]iodine(III) bis(trifluoroacetate) (PIFA analogue) |
| This compound | NaBO₃, TsOH·H₂O | [3-(Chloromethoxy)phenyl][hydroxy][tosyloxy]iodine(III) (HTIB analogue) |
The hypervalent iodine(III) derivatives of this compound are powerful reagents. Their reactivity stems from the favorable reduction of the iodine(III) center back to the iodine(I) state. nih.gov
Oxidation Reactions: As potent oxidants, these reagents can facilitate a wide range of transformations. For example, a [3-(chloromethoxy)phenyl]iodine(III) diacetate derivative can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often under mild conditions. organic-chemistry.org
Group Transfer Reactions: These reagents can act as electrophilic sources of the "3-(chloromethoxy)phenyl" group. In the presence of suitable catalysts or nucleophiles, they can participate in C-C and C-heteroatom bond-forming reactions. This includes the arylation of phenols, amines, and enolates, offering a metal-free alternative to some traditional cross-coupling reactions. nih.gov
Elucidation of Reaction Mechanisms
A thorough understanding of a compound's reactivity is built upon detailed mechanistic studies. For this compound, this would involve a combination of kinetic experiments, isotopic labeling, and computational modeling to map out the energetic landscapes of its potential reactions.
Kinetic Studies and Reaction Order Determination
Kinetic studies are fundamental to determining the rate of a chemical reaction and its dependence on the concentration of reactants. This data helps in postulating a reaction mechanism. For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the chloromethoxy group, a kinetic study would involve systematically varying the concentrations of the substrate and the nucleophile while monitoring the reaction progress over time.
Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution on this compound
| Experiment | Initial [this compound] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
This table represents a hypothetical scenario to illustrate the type of data obtained from kinetic studies. No such experimental data has been found for this compound in the searched literature.
From such data, the reaction order with respect to each reactant can be determined, providing insight into the molecularity of the rate-determining step. However, no published studies were identified that report this type of kinetic analysis for this compound.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, in a reaction involving the cleavage of the C-O bond in the chloromethoxy group, one could synthesize this compound with a heavy oxygen isotope (¹⁸O). By analyzing the position of the ¹⁸O in the products, the exact bond cleavage site can be confirmed.
Similarly, deuterium (B1214612) labeling on the benzene ring could be employed to investigate any mechanistic steps involving proton abstraction, such as in potential elimination-addition pathways. The absence or presence of a kinetic isotope effect would provide strong evidence for or against the involvement of C-H bond breaking in the rate-determining step. At present, there are no available reports of isotopic labeling studies performed on this compound.
Computational Modeling of Transition States and Energy Barriers
In the absence of experimental data, computational chemistry offers a means to predict reactivity and explore potential reaction mechanisms. Using methods like Density Functional Theory (DFT), it is possible to model the reactants, products, and, crucially, the high-energy transition states that connect them. These calculations can provide the activation energy barriers for different proposed pathways, indicating which are kinetically favorable.
For this compound, computational models could be used to compare the energy barriers for Sₙ1 versus Sₙ2 substitution at the chloromethyl ether moiety, or to investigate the mechanism of a palladium-catalyzed cross-coupling reaction at the C-I bond. Such studies would provide invaluable, atomistic-level detail of the reaction coordinates. However, a review of scientific databases did not yield any computational studies focused on the transition states and energy barriers for reactions involving this specific compound.
Applications in Advanced Organic Synthesis and Chemical Sciences
Contributions to Novel Synthetic Methodologies
One-Pot Multicomponent Reactions and Sequential Transformations
One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single vessel to form a product that incorporates portions of all starting materials, represent a highly efficient approach to chemical synthesis. Similarly, sequential transformations, where a substrate undergoes multiple, mechanistically distinct reactions in a single pot, offer significant advantages in terms of resource and time economy.
While specific, documented examples of 1-(Chloromethoxy)-3-iodobenzene in such reactions are not prevalent in current chemical literature, its structure suggests a high degree of potential. The two key reactive sites—the chloromethoxy group and the iodo group—possess orthogonal reactivity, meaning one can be reacted selectively in the presence of the other.
The chloromethoxy group is a classic electrophile, susceptible to nucleophilic substitution. This functionality can react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to introduce a variety of substituents. This reaction would typically proceed under basic conditions or with the use of a Lewis acid catalyst.
Conversely, the iodo group on the aromatic ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This includes well-established methodologies like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. These reactions typically employ palladium, copper, or other transition metal catalysts.
The disparate conditions required for these two types of reactions would, in theory, allow for elegant sequential transformations. For instance, a synthetic chemist could first perform a cross-coupling reaction at the iodo position, followed by a nucleophilic substitution at the chloromethoxy group, all within a single reaction vessel by simply altering the reagents and catalysts.
Table 1: Theoretical Sequential Reactions of this compound
| Step | Reaction Type | Reactive Site | Reagents/Catalysts (Hypothetical) | Resulting Intermediate/Product |
| 1 | Suzuki Coupling | Iodo group | Arylboronic acid, Pd(PPh₃)₄, Base | 3-(Aryloxy)phenyl-substituted product |
| 2 | Nucleophilic Substitution | Chloromethoxy group | Amine, Mild Base | Final product with new C-N bond |
This theoretical one-pot, two-step process highlights the potential of this compound to rapidly build molecular complexity from a single, versatile starting material.
Catalytic Systems Development and Ligand Design
The development of novel catalytic systems and ligands is a driving force in modern chemistry, enabling new transformations and improving the efficiency and selectivity of existing ones. While this compound is not primarily a catalyst itself, it can serve as a crucial precursor for the synthesis of specialized ligands.
The iodo-substituted aromatic ring is a key feature in this regard. Through reactions such as lithium-halogen exchange followed by quenching with an appropriate electrophile (e.g., a chlorophosphine), the iodo group can be replaced with a phosphine (B1218219) moiety. Phosphines are a ubiquitous class of ligands in transition metal catalysis, and their electronic and steric properties can be finely tuned to influence the outcome of a catalytic reaction.
The chloromethoxy group, in this context, could serve several purposes. It could be retained in the final ligand structure to influence solubility or to provide a secondary coordination site, potentially leading to a hemilabile ligand. Hemilabile ligands, which can partially dissociate from the metal center during a catalytic cycle, are of great interest for their ability to open up coordination sites and promote challenging reaction steps.
Alternatively, the chloromethoxy group could be further functionalized either before or after the introduction of the phosphine. This would allow for the creation of a library of ligands with diverse steric and electronic properties from a common intermediate.
Table 2: Hypothetical Ligand Synthesis from this compound
| Step | Transformation | Reagents (Hypothetical) | Intermediate/Product | Potential Application of Ligand |
| 1 | Lithium-Halogen Exchange | n-BuLi or t-BuLi | 3-(Chloromethoxy)phenyllithium | Reactive intermediate |
| 2 | Phosphination | ClPPh₂ | (3-(Chloromethoxy)phenyl)diphenylphosphine | Precursor to bidentate ligands |
| 3 | Further Functionalization | Nucleophile (e.g., alcohol) | (3-((Alkoxy)methoxy)phenyl)diphenylphosphine | Fine-tuning of ligand properties |
The resulting phosphine ligands could find applications in a wide range of catalytic processes, including cross-coupling, hydrogenation, and hydroformylation reactions. The ability to systematically modify the ligand structure starting from this compound would make it a valuable tool for catalyst optimization and discovery.
Theoretical and Computational Chemistry Studies of 1 Chloromethoxy 3 Iodobenzene
Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 1-(Chloromethoxy)-3-iodobenzene, computational methods can elucidate the distribution of electrons and the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative HOMO-LUMO Energies and Gaps for Related Aromatic Compounds (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | -6.75 | -1.15 | 5.60 |
| Chlorobenzene | -7.02 | -1.30 | 5.72 |
| Iodobenzene | -6.80 | -1.55 | 5.25 |
| Anisole (Methoxybenzene) | -6.21 | -0.98 | 5.23 |
Note: These values are illustrative and sourced from general computational chemistry databases. The actual values for this compound would require specific calculations.
Prediction of Reactivity and Regioselectivity via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound.
Fukui Functions and Electrostatic Potential Maps
To predict the most reactive sites in this compound for nucleophilic, electrophilic, and radical attack, Fukui functions are calculated. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.
f+(r) corresponds to the site for nucleophilic attack (where an electron is added to the LUMO).
f-(r) corresponds to the site for electrophilic attack (where an electron is removed from the HOMO).
f0(r) corresponds to the site for radical attack.
For this compound, it is expected that the carbon atom of the chloromethyl group and the carbon atom bonded to the iodine would be key reactive centers.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how molecules will interact. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the ether group would be a site of negative potential, while the hydrogen atoms and the region around the chlorine and iodine atoms (due to sigma-holes) could exhibit positive potential.
Thermodynamic Descriptors of Chemical Activity
DFT calculations can also be used to determine various thermodynamic descriptors that quantify the chemical reactivity of this compound. These global reactivity descriptors are derived from the energies of the frontier orbitals.
Table 2: Key Thermodynamic Descriptors of Chemical Activity
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |
While specific values for this compound are not available, the presence of the electronegative halogen and oxygen atoms would significantly influence these parameters, likely resulting in a molecule with considerable electrophilic character. acs.org
Molecular Dynamics and Conformational Analysis
The chloromethoxy group in this compound is not rigid and can rotate around the C-O bond. This flexibility means the molecule can exist in various conformations, each with a different energy. Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape.
Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformations. For this compound, the orientation of the -CH2Cl group relative to the benzene ring would be of primary interest. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to identify the global and local energy minima.
Modeling of Reaction Pathways, Transition States, and Energy Profiles
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, which has multiple reactive sites, modeling reaction pathways can predict the most likely products under different conditions. For example, nucleophilic substitution could occur at the benzylic carbon of the chloromethyl group or at the aromatic carbon attached to the iodine.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. nih.govlibretexts.org The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. rsc.org For instance, modeling the SN1 and SN2 pathways for nucleophilic substitution at the chloromethyl group would involve calculating the energy of the transition state for the concerted SN2 attack versus the energy of the benzyl (B1604629) carbocation intermediate for the SN1 pathway. youtube.com This would help in predicting which mechanism is more favorable.
Spectroscopic Predictions for Mechanistic Interpretation
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of reaction products and for interpreting experimental spectra to gain mechanistic insights.
For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. chemicalbook.comchemicalbook.com By comparing the predicted spectra of potential products with experimental data, the actual outcome of a reaction can be verified. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C-O, C-Cl, and C-I bonds can be predicted. These computational tools provide a powerful means of connecting theoretical models with experimental observations.
Future Research Directions and Emerging Opportunities for 1 Chloromethoxy 3 Iodobenzene
Exploration of Unconventional Reactivity Modes (e.g., photo-induced, electrochemistry)
While the thermal reactivity of 1-(chloromethoxy)-3-iodobenzene is primarily associated with nucleophilic substitution at the chloromethoxy group and cross-coupling reactions at the iodo group, its behavior under photo-induced and electrochemical conditions remains a largely unexplored frontier.
Photo-induced Reactivity: The photochemical behavior of aryl halides is a growing area of interest. rsc.orgnih.gov For instance, photoinduced electron transfer (PET) processes can generate aryl radicals from aryl halides, which can then participate in a variety of bond-forming reactions. nih.govacs.org In the case of this compound, selective excitation could potentially lead to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical. This radical could then be trapped by various radical acceptors, leading to novel carbon-carbon and carbon-heteroatom bond formations that are complementary to traditional transition-metal-catalyzed methods. Furthermore, the photochemical activity of related α-substituted p-chlorotoluenes has been shown to involve both homolytic and heterolytic cleavage of the side-chain C-Cl bond, suggesting that the chloromethoxy group could also be a site of photoreactivity. rsc.org Future research could focus on elucidating the photochemical pathways of this compound and harnessing them for synthetic applications.
Electrochemical Reactivity: Electrochemical methods offer a green and efficient alternative to chemical redox agents for activating organic molecules. acs.org The electrochemical reduction of the carbon-halogen bond is a well-established process, with the ease of reduction following the order I > Br > Cl. researchgate.netpublish.csiro.au This selectivity suggests that the carbon-iodine bond in this compound could be selectively reduced at a controlled potential to generate an aryl anion or radical. This intermediate could then react with various electrophiles. Recent studies have demonstrated the electrochemical arylation of various substrates using aryl halides. acs.org The electrochemical reduction of aryl halides has also been employed in carboxylation and hydroxylation reactions. acs.orgrsc.org Applying these electrochemical techniques to this compound could provide a powerful and sustainable method for its functionalization. acs.orgtandfonline.comnih.gov
Development of Asymmetric Transformations Incorporating the Compound
The development of asymmetric reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. While there are no specific reports on the use of this compound in asymmetric transformations, its bifunctional nature makes it an attractive substrate for the development of new asymmetric catalytic methods.
The concept of bifunctional catalysis, where a catalyst interacts with both the electrophile and the nucleophile, has emerged as a powerful strategy for achieving high enantioselectivity. acs.orgacs.orgresearchgate.netrsc.org A chiral catalyst could potentially bind to the chloromethoxy group or the iodo group of this compound, directing the approach of a nucleophile or another reactant to achieve a stereoselective transformation. For example, asymmetric cross-coupling reactions of aryl halides are a growing field, and a chiral catalyst could be employed to control the stereochemistry of products derived from this compound. rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net
Future work could focus on designing chiral ligands and catalysts that can effectively differentiate between the two reactive sites of this compound and control the stereochemical outcome of subsequent reactions. This could lead to the synthesis of novel chiral building blocks for the pharmaceutical and agrochemical industries.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. rsc.org The integration of this compound into these platforms presents a significant opportunity for its utilization in high-throughput screening and process development.
The well-defined reactivity of the two functional groups in this compound makes it an ideal candidate for sequential flow reactions. For instance, a flow reactor could be designed where the chloromethoxy group is first substituted with a nucleophile, and the resulting intermediate is then subjected to a downstream cross-coupling reaction at the iodo position without the need for isolation and purification of the intermediate. rsc.org This would significantly streamline the synthesis of complex molecules.
Automated synthesis platforms could leverage this compound as a versatile building block for the rapid generation of compound libraries. By systematically varying the nucleophiles and coupling partners, a diverse range of derivatives could be synthesized and screened for biological activity. The development of robust flow and automated protocols for reactions involving this compound would be a key step towards its broader application in industrial settings. rsc.orgacs.orgnih.gov
Design of Next-Generation Multifunctional Reagents Based on Its Scaffold
The scaffold of this compound provides a template for the design of novel multifunctional reagents with tailored reactivity. organic-chemistry.org By replacing the chloro and iodo groups with other functionalities, it is possible to create a new generation of reagents with unique synthetic applications.
For example, replacing the chlorine atom with a different leaving group could modulate the reactivity of the methoxy-substituted benzylic position. Similarly, the iodine atom could be replaced with other groups capable of participating in different types of coupling reactions, such as a boronic ester for Suzuki couplings or a triflate for a wider range of cross-coupling reactions. The development of such multifunctional reagents would expand the synthetic chemist's toolbox for the construction of complex molecules. acs.orgmdpi.comrsc.orgub.edu
Sustainable Synthesis and Application Methodologies
The principles of green chemistry are increasingly important in modern chemical synthesis, focusing on the reduction of waste, the use of renewable resources, and the development of environmentally benign processes. worldpharmatoday.comacs.orgnih.govmdpi.comjddhs.com There are significant opportunities to develop more sustainable methods for both the synthesis and application of this compound.
Greener methods for the halogenation of aromatic compounds are actively being researched, including the use of less hazardous reagents and catalytic systems. taylorfrancis.comrsc.orgresearchgate.net Applying these methods to the synthesis of this compound could reduce its environmental impact. Furthermore, the use of this compound in catalytic rather than stoichiometric reactions would improve atom economy and reduce waste. The development of recyclable catalysts for reactions involving this compound would further enhance the sustainability of its applications. worldpharmatoday.comacs.org
Bridging Fundamental Research with Advanced Synthetic Applications
A key future direction will be to translate the fundamental understanding of the reactivity of this compound into practical and advanced synthetic applications. This involves not only exploring its use in the synthesis of known valuable molecules, such as active pharmaceutical ingredients (APIs), but also leveraging its unique properties to access novel chemical space.
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of complex, polycyclic, and heterocyclic structures, which are often found in biologically active molecules. By strategically planning the sequence of reactions at the two functional groups, intricate molecular architectures can be assembled efficiently. Demonstrating the utility of this compound in the total synthesis of natural products or in the development of new drug candidates would be a powerful way to showcase its synthetic potential and bridge the gap between fundamental research and real-world applications. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
